molecular formula C18H36O2SSn B096645 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- CAS No. 15535-79-2

1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-

Cat. No. B096645
CAS RN: 15535-79-2
M. Wt: 435.3 g/mol
InChI Key: KEUUHXDTZRYITO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medical research. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively researched.

Mechanism Of Action

The mechanism of action of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves its interaction with biomolecules such as proteins, DNA, and RNA. This compound has a high affinity towards these biomolecules, which results in the formation of a complex. This complex can then be visualized using fluorescence microscopy, which allows for the tracking of various cellular processes and interactions.

Biochemical And Physiological Effects

1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic towards various cell lines, which makes it an ideal candidate for biological and medical research. However, further studies are required to determine its long-term effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is its high selectivity and sensitivity towards biomolecules. This makes it an ideal candidate for imaging various biological processes and interactions. Additionally, its non-toxic and non-cytotoxic nature makes it safe for use in biological and medical research. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can hinder its applications in certain experiments.

Future Directions

There are several future directions for the research and development of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-. One of the main areas of interest is the modification of its chemical structure to improve its solubility in aqueous solutions. Additionally, further studies are required to determine its long-term effects on living organisms. Furthermore, its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, the future of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- looks promising, and it has the potential to revolutionize various scientific research fields.
In conclusion, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis and mechanism of action have been extensively researched, and it has been found to have minimal biochemical and physiological effects. However, further studies are required to determine its long-term effects on living organisms, and its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has the potential to revolutionize various scientific research fields.

Synthesis Methods

The synthesis of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves the reaction of 2,2-dioctyl-1,3-propanediol with tin(IV) chloride in the presence of thionyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy or HPLC.

Scientific Research Applications

1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has shown high selectivity and sensitivity towards various biomolecules such as proteins, DNA, and RNA. It can be used to visualize cellular processes and interactions, which can aid in the understanding of various biological phenomena.

properties

CAS RN

15535-79-2

Product Name

1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-

Molecular Formula

C18H36O2SSn

Molecular Weight

435.3 g/mol

IUPAC Name

2,2-dioctyl-1,3,2-oxathiastannolan-5-one

InChI

InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2

InChI Key

KEUUHXDTZRYITO-UHFFFAOYSA-L

SMILES

CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC

Other CAS RN

15535-79-2

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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